1-Phenethyl-3,7-dihydro-purine-2,6-dione
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its parent structure, purine-2,6-dione (xanthine), with substitutions at specific positions. The base scaffold, purine-2,6-dione, consists of a fused bicyclic system: a pyrimidine ring (positions 1–6) fused to an imidazole ring (positions 7–9). The numbering follows purine conventions, where the pyrimidine ring is prioritized.
The substituent at N1 is a phenethyl group (-CH₂CH₂C₆H₅), leading to the systematic name 1-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione . The "3,7-dihydro" designation indicates hydrogenation at the N3 and N7 positions, which reduces the double bonds in the imidazole ring, resulting in partial saturation. This nomenclature distinguishes it from closely related derivatives, such as 7-phenethyl analogs (e.g., 7-(2-phenylethyl)-3H-purine-2,6-dione) and 8-substituted variants.
Molecular Formula and Stereochemical Considerations
The molecular formula of 1-phenethyl-3,7-dihydro-purine-2,6-dione is C₁₃H₁₄N₄O₂ , derived from the xanthine core (C₅H₄N₄O₂) combined with a phenethyl substituent (C₈H₁₀). This aligns with structurally similar compounds, such as 7-(2-phenylethyl)-3H-purine-2,6-dione (C₁₃H₁₂N₄O₂), adjusted for the additional hydrogens at N3 and N7.
Stereochemical analysis reveals no chiral centers in the molecule, as the phenethyl group adopts a linear conformation without branching. However, rotational flexibility around the C1-N1 and ethylene (-CH₂CH₂-) bonds introduces conformational isomers. Computational models suggest that the phenethyl group preferentially orientates orthogonally to the purine plane to minimize steric hindrance, a phenomenon observed in related N-alkylated xanthines.
Comparative Analysis with Purine Alkaloid Derivatives
This compound shares structural homology with naturally occurring purine alkaloids but exhibits distinct physicochemical properties due to its substitutions:
The phenethyl group enhances lipophilicity compared to methyl-substituted analogs, potentially altering receptor binding profiles. For instance, 3-(1-phenylethyl)xanthine derivatives demonstrate stereoselective interactions with adenosine receptors, suggesting that the bulky aromatic substituent in this compound may confer unique pharmacological properties.
Crystallographic Data and Solid-State Conformation
While direct crystallographic data for this compound are limited, insights can be extrapolated from related structures. X-ray diffraction studies of 7-(2-phenylethyl)-3H-purine-2,6-dione reveal a planar purine core with the phenethyl group oriented at a 120° dihedral angle relative to the imidazole ring. This conformation minimizes electronic repulsion between the phenyl π-system and the purine’s aromatic orbitals.
Hydrogen bonding patterns in purine diones typically involve the O2 and O6 carbonyl groups. In the solid state, these groups form intermolecular hydrogen bonds with adjacent molecules, creating layered crystal lattices. For example, 8-ethyl-1-methyl-3-(2-phenylethyl)-1H-purine-2,6-dione exhibits a hydrogen-bonded dimeric structure stabilized by N-H···O interactions. The 3,7-dihydro configuration likely enhances molecular flexibility, allowing adaptive binding in biological matrices.
Properties
Molecular Formula |
C13H12N4O2 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
1-(2-phenylethyl)-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C13H12N4O2/c18-12-10-11(15-8-14-10)16-13(19)17(12)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)(H,16,19) |
InChI Key |
WZIAGOQSFXTMAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(NC2=O)N=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenethyl-3,7-dihydro-purine-2,6-dione typically involves the reaction of purine derivatives with phenethyl halides under basic conditions. A common method includes the use of sodium ethoxide in ethanol, followed by refluxing with N,N-dimethylformamide dimethyl acetal and subsequent reaction with phenethyl bromide in the presence of potassium carbonate .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Phenethyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding purine-2,6-dione derivatives.
Reduction: Reduction reactions can yield dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phenethyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and amines are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted purine derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-Phenethyl-3,7-dihydro-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other purine derivatives and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Phenethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting the activity of enzymes like sirtuins, which play a role in various physiological processes, including inflammation, diabetes, and neurodegeneration . The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Key Differences in Pharmacological Profiles
- Receptor Specificity: L-97-1 and theophylline target adenosine receptors, but the phenethyl group in L-97-1 enhances A1 receptor antagonism, whereas theophylline’s 1,3-dimethyl groups favor non-selective PDE inhibition . BI 1356’s 3-amino-piperidinyl group enhances DPP-4 binding affinity, leading to prolonged antihyperglycemic effects compared to non-xanthine DPP-4 inhibitors .
- Enzyme Inhibition: 8-Mercapto derivatives exhibit pan-SIRT inhibition due to interactions with the acetyl-lysine binding site, a mechanism distinct from the phenethyl-substituted compound’s inferred adenosine receptor activity .
- Therapeutic Applications: Asthma: Theophylline and its derivatives (e.g., ’s compound) focus on bronchodilation, while L-97-1 targets allergic inflammation .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1-Phenethyl-3,7-dihydro-purine-2,6-dione, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves alkylation of the purine-dione core with phenethyl groups. Key steps include nucleophilic substitution at position 1 or 3 of the purine scaffold, followed by purification via column chromatography. Optimization may involve adjusting reaction temperature (e.g., 60–80°C for alkylation), solvent polarity (e.g., DMF or THF), and catalysts (e.g., K₂CO₃ for deprotonation). For example, BI 1356, a structurally related compound, was synthesized via multi-step alkylation and piperidinyl substitution . Purity is confirmed using HPLC (>98%) and NMR spectroscopy.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the phenethyl group (δ 2.8–3.2 ppm for CH₂ and δ 7.2–7.4 ppm for aromatic protons) and purine-dione carbonyls (δ 160–170 ppm in ¹³C) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%) and detects impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₁₄N₄O₂: [M+H]⁺ = 277.1052) .
Advanced Research Questions
Q. How does the phenethyl substituent influence pharmacokinetic properties compared to other alkyl/aryl analogs?
- Methodological Answer : The phenethyl group enhances lipophilicity (log P ~1.5–2.0), improving membrane permeability but potentially reducing aqueous solubility. Comparative studies with analogs (e.g., hexadecyl or methyl substitutions) can use in vitro Caco-2 cell assays for permeability and hepatic microsomal stability tests. For example, a hexadecyl chain in a related compound increased lipid bilayer integration , while phenyl groups in 8-phenylxanthines showed enhanced receptor binding .
Q. What strategies address contradictions in reported biological activities of purine-2,6-dione derivatives?
- Methodological Answer :
- Comparative Binding Assays : Use radioligand displacement studies (e.g., A₁ adenosine receptor affinity assays) to resolve discrepancies in receptor selectivity .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with purine carbonyls) .
- Meta-Analysis : Cross-reference data from multiple studies (e.g., DPP-4 inhibition IC₅₀ values) to identify outliers caused by assay variability .
Q. How can in vivo models evaluate therapeutic efficacy in neurological disorders?
- Methodological Answer :
- Rodent Models : For neuroprotection studies, use middle cerebral artery occlusion (MCAO) in mice with dose-response analysis (e.g., 10–50 mg/kg oral administration). Measure biomarkers like BDNF or TNF-α via ELISA .
- Behavioral Assays : Morris water maze or rotarod tests assess cognitive/motor improvements. Ensure pharmacokinetic profiling (e.g., plasma half-life) to align dosing with therapeutic windows.
Q. What challenges exist in achieving selective enzyme inhibition, and how can structure-based design help?
- Methodological Answer : Off-target effects (e.g., adenosine deaminase or phosphodiesterase inhibition) are common. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
